molecular formula C10H12N4O2 B8148779 4-Azido-n-(2-methoxyethyl)benzamide

4-Azido-n-(2-methoxyethyl)benzamide

Cat. No.: B8148779
M. Wt: 220.23 g/mol
InChI Key: XMIYBEQSDHFJTM-UHFFFAOYSA-N
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Description

4-Azido-n-(2-methoxyethyl)benzamide is a chemical compound with the molecular formula C10H12N4O2 It is characterized by the presence of an azido group (-N3) attached to the benzamide structure, which includes a benzene ring bonded to an amide group (CONH2) and a 2-methoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-bromo-n-(2-methoxyethyl)benzamide, is reacted with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via the displacement of the bromine atom by the azido group.

Industrial Production Methods

Industrial production of 4-Azido-n-(2-methoxyethyl)benzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the production process .

Mechanism of Action

The mechanism of action of 4-Azido-n-(2-methoxyethyl)benzamide involves the reactivity of the azido group, which can undergo click chemistry reactions with alkynes to form triazoles. This reactivity is exploited in various applications, including the labeling of biomolecules and the synthesis of complex molecular structures . The molecular targets and pathways involved depend on the specific application and the nature of the interactions between the compound and other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring bioorthogonal chemistry and the synthesis of complex molecular architectures .

Properties

IUPAC Name

4-azido-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-16-7-6-12-10(15)8-2-4-9(5-3-8)13-14-11/h2-5H,6-7H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIYBEQSDHFJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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